REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[S:9][CH:10]=1)C.CC(C[AlH]CC(C)C)C.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1COCC1.C1(C)C=CC=CC=1>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[S:9][CH:10]=[C:6]([CH2:5][CH2:4][OH:3])[N:7]=2)=[CH:16][CH:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
107.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1N=C(SC1)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
<5° C
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
the temperature <5° C
|
Type
|
STIRRING
|
Details
|
Stir the reaction solution at room temperature for 2.5 b
|
Type
|
TEMPERATURE
|
Details
|
Cool to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
the temperature <10° C
|
Type
|
ADDITION
|
Details
|
has been added
|
Type
|
ADDITION
|
Details
|
solidifies again as the addition
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with EtOAc (2×3300 mL)
|
Type
|
CONCENTRATION
|
Details
|
Combine the organic layers and concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo and repeat
|
Type
|
CUSTOM
|
Details
|
Dry the residue on a vacuum pump for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1SC=C(N1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 110% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |